Absence of Comparative Biological Activity Data for This Specific Derivative
A systematic search of primary literature and patents found no quantitative data for 2-(2-morpholino-2-oxoethyl)anthra-9,10-quinone in any biological assay or model system. In direct contrast, a closely related 1,4-disubstituted analog (compound 8 in the study) was quantitatively shown to be 5-fold more potent against EJ138 bladder cancer cells after CYP1A2 bioactivation, and a 1,5-bis-substituted morpholino-anthraquinone (compound 10) was shown to be fluorescent with cytoplasmic localization and low toxicity in human osteosarcoma cells [1]. The target compound, with its unique 2-substitution pattern, has no such data. This represents a data gap, not comparable performance.
| Evidence Dimension | In vitro biological activity (potency, fluorescence, cytotoxicity) |
|---|---|
| Target Compound Data | No data available in any comparable assay |
| Comparator Or Baseline | 1,4-disubstituted morpholino-anthraquinone (compound 8): 5-fold potency increase post-CYP1A2 bioactivation in EJ138 cells. 1,5-bis-substituted morpholino-anthraquinone (compound 10): Fluorescent, low toxicity in osteosarcoma cells. |
| Quantified Difference | Cannot be quantified; target compound is functionally uncharacterized versus well-defined comparators. |
| Conditions | EJ138 bladder cancer cells, CYP1A2 bioactivation assay (for compound 8); fluorescence microscopy and cytotoxicity assay in human osteosarcoma cells (for compound 10) [1]. |
Why This Matters
For procurement aimed at biological research, the complete lack of characterization means this compound cannot be selected based on performance and carries substantial technical risk compared to alternatives with known activity profiles.
- [1] Errington RJ, Sadiq M, Cosentino L, et al. Probing cytochrome P450 bioactivation and fluorescent properties with morpholinyl-tethered anthraquinones. Bioorganic & Medicinal Chemistry Letters. 2018;28(8):1274-1277. doi:10.1016/j.bmcl.2018.03.040 View Source
